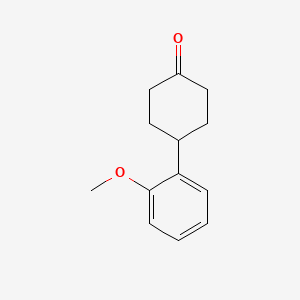

4-(2-Methoxyphenyl)cyclohexan-1-one

Description

Properties

CAS No. |

40505-51-9 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3 |

InChI Key |

YWBVMKOZLKYKIF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2CCC(=O)CC2 |

Canonical SMILES |

COC1=CC=CC=C1C2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Free Synthesis via Oxyallyl Cation Capture with Arylboronic Acids

A notable modern method for synthesizing α-aryl ketones such as 4-(2-Methoxyphenyl)cyclohexan-1-one involves the transition metal-free coupling of oxyallyl cations with arylboronic acids. This approach, developed by Huang et al. (Sun Yat-sen University), provides an efficient route under mild conditions without the need for palladium or other transition metal catalysts, which are often expensive and toxic.

- The reaction starts with a suitable α-tosyloxy ketone precursor, which is generated from cyclohexanone derivatives.

- The α-tosyloxy ketone is reacted with the arylboronic acid bearing the 2-methoxyphenyl group in mesitylene solvent.

- Triethylamine and (D)-tartaric acid are used as additives to facilitate the reaction.

- The mixture is heated at 110°C for 24 hours.

- The product is isolated by flash column chromatography.

$$

\text{α-tosyloxy cyclohexanone} + \text{2-methoxyphenylboronic acid} \xrightarrow[\text{(D)-tartaric acid, Et}_3\text{N}]{\text{mesitylene, 110°C, 24 h}} \text{this compound}

$$

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Mesitylene | High solubility and stability |

| Temperature | 110°C | Optimal for reaction progress |

| Time | 24 hours | Complete conversion |

| Additives | (D)-tartaric acid (20 mol%), Et3N (2 equiv.) | Enhanced yield (up to 74%) |

| Yield | Up to 74% | Pure isolated product |

- The use of (D)-tartaric acid as a chiral additive can influence the stereochemistry of the product.

- The reaction tolerates various substituted arylboronic acids, including 2-methoxyphenylboronic acid, enabling the synthesis of the target ketone with high selectivity.

- Control experiments showed that the presence of the additive is crucial for high yield; omission reduces yield significantly.

Preparation of α-Tosyloxy Ketone Precursors

The α-tosyloxy cyclohexanone intermediates are synthesized from cyclohexanone derivatives via oxidation and tosylation steps. This precursor is essential for the oxyallyl cation generation in the coupling reaction.

- Cyclohexanone is treated with [hydroxy(tosyloxy)iodo]benzene in acetonitrile under sonication at 50°C for 15-45 minutes.

- The reaction mixture is concentrated and purified by silica gel chromatography to afford α-tosyloxy cyclohexanone.

$$

\text{Cyclohexanone} \xrightarrow[\text{sonication, 50°C}]{\text{[hydroxy(tosyloxy)iodo]benzene}} \text{α-tosyloxy cyclohexanone}

$$

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Acetonitrile (MeCN) | Good solubility |

| Temperature | 50°C | Efficient tosylation |

| Time | 15-45 minutes | Rapid reaction |

| Yield | High (~90%) | Pure α-tosyloxy ketone |

Bromination of Cyclohexanone as an Alternative Route

Another preparative step relevant to derivatives of cyclohexanone involves selective bromination at the α-position to form 2-bromocyclohexanone, which can be further functionalized to introduce aryl groups.

- Cyclohexanone is treated with N-bromosuccinimide (NBS) and catalytic p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0°C.

- The mixture is then refluxed for 4 hours.

- The product is isolated by extraction and chromatography.

$$

\text{Cyclohexanone} \xrightarrow[\text{reflux}]{\text{NBS, p-TsOH, CH}2\text{Cl}2} \text{2-bromocyclohexanone}

$$

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Suitable for bromination |

| Temperature | 0°C to reflux | Controlled bromination |

| Time | 4 hours | Complete conversion |

| Yield | 90% | High purity product |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| α-Tosyloxy ketone synthesis | Hydroxy(tosyloxy)iodobenzene, MeCN, 50°C, sonication | Formation of reactive intermediate | ~90% yield |

| Coupling with arylboronic acid | 2-Methoxyphenylboronic acid, mesitylene, Et3N, (D)-tartaric acid, 110°C, 24 h | Formation of this compound | Up to 74% isolated yield |

| Bromination of cyclohexanone | NBS, p-TsOH, CH2Cl2, 0°C to reflux, 4 h | Preparation of α-bromo ketone intermediate | 90% yield |

| Reduction & Functionalization | NaBH4, MeOH; Selectfluor, p-TsOH; mCPBA | Modification of intermediates | Variable yields depending on step |

Research Findings and Notes

- The transition metal-free method using arylboronic acids is advantageous due to its mild conditions, avoidance of expensive catalysts, and good functional group tolerance.

- The presence of the methoxy substituent on the phenyl ring (ortho-position) can influence the electronic properties and steric hindrance, affecting reaction rates and yields.

- The use of chiral additives like (D)-tartaric acid can potentially induce enantioselectivity, though reported enantiomeric excess for similar reactions is low or zero, indicating room for optimization.

- The synthetic route is scalable and suitable for industrial applications due to the use of readily available reagents and straightforward purification methods.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or diketones

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

4-(2-Methoxyphenyl)cyclohexan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical effects.

Comparison with Similar Compounds

Substituent Position Variations

- 4-(4-Ethoxyphenyl)cyclohexan-1-one (): Differs in the substituent position (para vs. ortho) and alkoxy group (ethoxy vs. methoxy). The para-substituted analogue exhibits reduced steric hindrance, favoring reactions like Baeyer–Villiger oxidation to form γ-EtOPhCL (77% yield with mCPPBA) .

- 2-(4-Methoxyphenylmethylidene)cyclohexan-1-one (): Incorporates a conjugated methylidene group, enhancing electron delocalization and reactivity in Michael additions or Diels-Alder reactions .

Functional Group Modifications

- 4-(Trifluoromethyl)cyclohexan-1-one (): The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a preferred building block in drug discovery .

Physicochemical Properties

Polarity and Solubility

- The ortho-methoxy group in 4-(2-Methoxyphenyl)cyclohexan-1-one increases steric hindrance, reducing solubility in polar solvents compared to para-substituted analogues like 4-(4-methoxyphenyl)cyclohexan-1-one .

- 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one (): The sulfinyl group introduces strong polarity, enhancing water solubility and crystallinity .

Spectroscopic Data

- 1H NMR Shifts: this compound: Methoxy protons resonate at δ 3.85 ppm; cyclohexanone carbonyl at δ 208 ppm (13C NMR) . 2-(3-Methoxyphenyl)ethyl derivatives (): Ethyl linker protons appear as multiplets at δ 2.50–2.80 ppm .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Methoxyphenyl)cyclohexan-1-one, and what are their key reaction conditions?

- Methodological Answer : A widely used approach involves Grignard reactions where cyclohexanone reacts with 2-methoxyphenyl magnesium bromide, followed by oxidation to yield the ketone. For example, cyclohexanone can undergo nucleophilic addition with the Grignard reagent at low temperatures (0–5°C), followed by quenching with aqueous NH₄Cl and subsequent oxidation using CrO₃ or PCC to form the final product . Alternative routes include Claisen-Schmidt condensations with substituted benzaldehydes under basic conditions (e.g., KOH in methanol) to form α,β-unsaturated ketones, though yields may vary depending on substituent steric effects .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying the substitution pattern on the cyclohexanone ring and methoxyphenyl group. For instance, the methoxy proton typically appears as a singlet near δ 3.8–4.0 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula accuracy (e.g., C₁₃H₁₆O₂ requires m/z 204.1150).

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement, as demonstrated in structurally related sulfinyl derivatives .

Q. How does the methoxy group at the 2-position influence the physicochemical properties of this compound?

- Methodological Answer : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents (e.g., methanol, DMSO) compared to non-substituted analogs. This can be quantified via HPLC logP measurements or computational methods (e.g., DFT calculations). The group also affects reactivity in electrophilic substitution reactions, directing incoming substituents to specific positions .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound derivatives in condensation reactions?

- Methodological Answer :

- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while methanol/water mixtures facilitate base-mediated condensations .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-oxidation, as observed in analogous chalcone syntheses .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with halogens or nitro groups) and assay activity against targets like serotonin receptors. For example, fluorinated analogs (e.g., 18F-Mefway) show enhanced blood-brain barrier penetration in PET imaging .

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across multiple cell lines to isolate confounding factors like cytotoxicity .

Q. What role does this compound play in developing PET tracers for neurological imaging?

- Methodological Answer : The compound serves as a precursor for 18F-labeled radiotracers (e.g., 18F-Mefway) targeting 5-HT₁A receptors. Key steps include:

- Radiolabeling : Nucleophilic fluorination using KF/K222 complex under anhydrous conditions.

- Biodistribution Studies : Assess tracer uptake in primate brains via dynamic PET scans, comparing binding affinity to reference compounds like WAY-100635 .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .

- QSAR Models : Correlate descriptors (e.g., polar surface area, logD) with in vitro microsomal half-life data to prioritize stable analogs .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Purification Issues : At pilot scale, column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) or distillative methods .

- Exothermic Reactions : Implement temperature-controlled reactors to manage heat generation during Grignard additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.